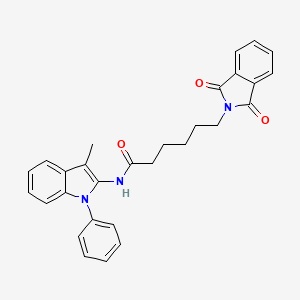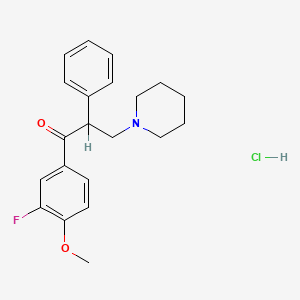
1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride is a synthetic compound with a complex molecular structure It is characterized by the presence of a fluorine atom, a methoxy group, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of the fluorine and methoxy groups, and finally, the incorporation of the piperidine ring. Common reagents used in these reactions include fluorinating agents, methoxylating agents, and piperidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and efficient purification techniques. Industrial production also focuses on cost-effectiveness, safety, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects and its role as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Propanone, 2-amino-2-methyl-1-[4-(1-methylethoxy)phenyl]-
- 1-(4-fluorophenyl)-3-(1-piperidyl)propan-1-one hydrochloride
Uniqueness
1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
110345-34-1 |
|---|---|
Formule moléculaire |
C21H25ClFNO2 |
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H24FNO2.ClH/c1-25-20-11-10-17(14-19(20)22)21(24)18(16-8-4-2-5-9-16)15-23-12-6-3-7-13-23;/h2,4-5,8-11,14,18H,3,6-7,12-13,15H2,1H3;1H |
Clé InChI |
IYGJZCAJDYNYCK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)C(CN2CCCCC2)C3=CC=CC=C3)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


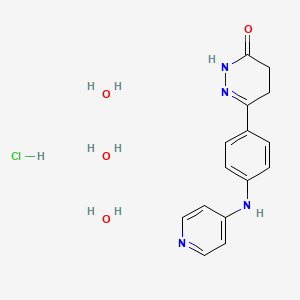
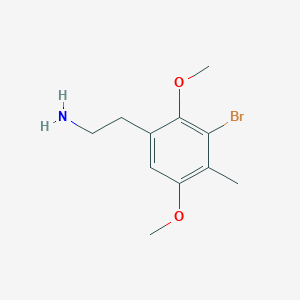
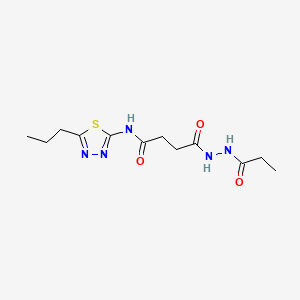
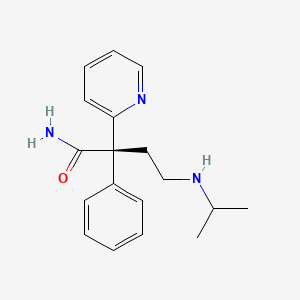




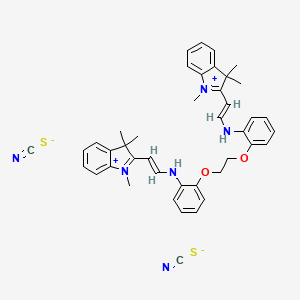


![3-ethyl-2-methylbenzo[f][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B12774959.png)
